protamine Z2
Description
Protamine Z2 is a small, arginine-rich nuclear protein predominantly found in the sperm cells of certain fish species, where it facilitates chromatin compaction during spermatogenesis. Its primary structure is characterized by a high proportion of arginine residues (typically 60–70%), which enable strong electrostatic interactions with DNA . This compound is distinguished from other protamines by specific amino acid substitutions and post-translational modifications. For example, in striped bonito (Sarda orientalis), sardaine Z2 replaces serine with alanine at position 7 compared to sardaine Z1, resulting in a molecular mass of 4,596.09 Da versus 4,612.49 Da for Z1 . In dogfish (Scylliorhinus caniculus), this compound is cysteine-rich, a feature critical for stabilizing its tertiary structure through disulfide bonds .
Properties
CAS No. |
105005-94-5 |
|---|---|
Molecular Formula |
C9H9N5O4 |
Synonyms |
protamine Z2 |
Origin of Product |
United States |
Chemical Reactions Analysis
DNA Binding and Structural Interactions
Protamines bind DNA through electrostatic interactions between their arginine-rich domains and DNA phosphate groups. This binding compacts DNA into toroidal structures in sperm nuclei.
-
Binding Specificity :
| Protamine Type | DNA Binding Length | Post-Translational Modifications |
|---|---|---|
| P1 | 10–11 bp | Phosphorylation, dephosphorylation |
| P2 | ~15 bp | Proteolytic processing, zinc coordination |
Heparin Neutralization Mechanism
Protamine sulfate reverses heparin’s anticoagulant activity via electrostatic binding:
-
Reaction Dynamics :
| Parameter | Value/Outcome |
|---|---|
| Binding Ratio | 1 mg protamine : 100 IU heparin |
| Complex Stability | Insoluble precipitate forms |
| Clinical Onset | 30–60 seconds |
Zinc Coordination in P2 Protamine
Protamine P2 uniquely coordinates zinc ions, influencing chromatin stability:
-
Zinc Binding Site :
Adverse Reactions and Immunological Pathways
Protamine administration can trigger immune-mediated reactions:
-
Reaction Types and Mechanisms :
-
Risk Factors :
Protamine Variability and Isoform Analysis
Protamine composition varies by species and spermatogenesis stage:
-
Salmon-Derived Protamine :
| Isoform | Sequence Features |
|---|---|
| A | Pro-AAAAA-Ser-Ser-Ser-A-Pro-Ile... |
| B | Pro-AAAA-Ser-Ser-AA-Pro-Val... |
| C/D | Variable central domains |
Pharmacokinetic Interactions
Comparison with Similar Compounds
Table 1: Structural Comparison of Sardaine Z1 and Z2
| Feature | Sardaine Z1 | Sardaine Z2 |
|---|---|---|
| Molecular Mass (Da) | 4,612.49 | 4,596.09 |
| Key Residue at Position 7 | Serine | Alanine |
| Species Origin | Sarda orientalis | Sarda orientalis |
Thynnine Z2 (Tuna)
Thynnine Z2 from tuna shares identical primary structure with sardaine Z1, underscoring functional conservation across phylogenetically related species. However, its zinc-binding capacity remains uncharacterized, unlike human protamines, which undergo zinc-induced structural transitions to form β-sheets and β-turns .
Dogfish Protamine Z2
Dogfish this compound contains 10 cysteine residues, enabling extensive disulfide bonding. This contrasts with sardaine Z2, which lacks cysteine, highlighting divergent evolutionary adaptations. The cysteine-rich structure in dogfish Z2 may enhance oxidative stability in marine environments .
Comparative Analysis with Mammalian Protamines
Human Protamine P2
Human protamine P2 (group II protamine) undergoes zinc-dependent folding, adopting β-sheet and β-turn conformations upon binding 1 mM Zn²⁺. This structural transition enhances DNA compaction efficiency, a feature absent in fish protamines like sardaine Z2 . Cadmium mimics zinc’s effect but with reduced efficacy, emphasizing zinc’s unique role in mammalian spermatogenesis .
Table 2: Functional Comparison Across Protamines
Salmon Protamine
Salmon protamine (Oncorhynchus tschawytscha) lacks cysteine and zinc-responsive folding but shares high arginine content (67%) with sardaine Z2.
Zinc Modulation: A Divergent Functional Role
In humans, zinc stabilizes protamine-DNA complexes, ensuring chromatin integrity . In contrast, this compound from dogfish relies on cysteine residues for stability, independent of zinc .
Evolutionary and Pharmacological Implications
The structural divergence between this compound and mammalian protamines reflects species-specific adaptations. For instance:
- Fish Protamines : Optimized for rapid DNA compaction in aquatic environments, often via cysteine-mediated stability (dogfish) or conserved sequences (sardaine/thynnine) .
- Mammalian Protamines : Evolved zinc-dependent mechanisms to ensure precise chromatin packaging and fertility .
Pharmacologically, salmon protamine’s heparin antidote properties highlight its utility, whereas this compound’s lack of cysteine or zinc responsiveness limits its biomedical relevance .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the structural properties of protamine Z2?
- Methodological Answer : this compound’s structural characterization requires a combination of mass spectrometry (MS) for peptide sequencing and nuclear magnetic resonance (NMR) to resolve tertiary structures. For purity assessment, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., at 220 nm) is optimal. To validate post-translational modifications (e.g., phosphorylation), tandem MS coupled with phosphoproteomic databases like PhosphoSitePlus can be utilized .
- Key Considerations : Ensure buffers are compatible with protamine’s high arginine content to prevent aggregation. Include controls like protamine sulfate for comparative analysis .
Q. How should researchers design in vitro assays to evaluate this compound’s RNA-binding efficiency?
- Methodological Answer : Use electrophoretic mobility shift assays (EMSAs) with fluorescently labeled RNA probes to quantify binding affinity. Optimize charge ratios (protamine:RNA) using a Box-Behnken experimental design to account for variables like pH, ionic strength, and temperature .
- Key Considerations : Include heparin competition assays to confirm specificity. Validate results with dynamic light scattering (DLS) to monitor complex stability .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity in neuronal cell models be resolved?
- Methodological Answer : Contradictions often arise from differences in cell culture conditions (e.g., serum concentration, passage number) or dosage protocols . Conduct dose-response studies across multiple cell lines (e.g., SH-SY5Y, PC12) using standardized MTT assays. Employ RNA sequencing to identify pathways affected at sub-toxic vs. toxic doses .
- Key Considerations : Use orthogonal cytotoxicity assays (e.g., LDH release, Annexin V staining) to cross-validate. Reference in vivo toxicity data from phase I trials of protamine-based therapies .
Q. What strategies optimize this compound’s transfection efficiency in primary immune cells?
- Methodological Answer : Prime cells with IFN-γ to enhance endosomal escape, and use microfluidic electroporation to co-deliver protamine-RNA complexes. Quantify transfection efficiency via flow cytometry (e.g., GFP reporter systems) and cytokine profiling (ELISpot) .
- Key Considerations : Account for donor variability in primary cells by including ≥10 donors in cohort studies. Compare results to lipid-based transfection reagents (e.g., Lipofectamine) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles during synthesis. Use design of experiments (DoE) to optimize critical parameters (e.g., arginine content, acetylation). Characterize batches via size-exclusion chromatography (SEC) and circular dichroism (CD) to ensure consistency .
- Key Considerations : Establish acceptance criteria for key attributes (e.g., endotoxin levels <0.1 EU/mg) per ICH Q6B guidelines. Share raw data via platforms like PeptideAtlas for community validation .
Methodological Frameworks
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in preclinical models?
- Methodological Answer : Use mixed-effects models to account for inter-animal variability in pharmacokinetic studies. For longitudinal data (e.g., tumor growth inhibition), apply repeated-measures ANOVA with Bonferroni correction. Validate findings with Bayesian hierarchical models to estimate posterior probabilities of efficacy .
- Key Considerations : Pre-register analysis plans to mitigate bias. Share code and datasets via repositories like Zenodo .
Q. How can researchers validate this compound’s interaction with non-canonical RNA targets (e.g., lncRNAs)?
- Methodological Answer : Combine crosslinking-immunoprecipitation (CLIP-seq) with bioinformatics tools (e.g., MEME Suite) to identify binding motifs. Confirm interactions via surface plasmon resonance (SPR) using immobilized RNA libraries .
- Key Considerations : Include negative controls (e.g., scrambled RNA) and validate in orthogonal systems like in vitro pull-down assays .
Data Interpretation & Reporting
Q. What frameworks are recommended for reconciling discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and clearance. Use transcriptomic meta-analysis (e.g., via GEO datasets) to identify compensatory pathways in vivo. Cross-reference with clinical trial data from analogous compounds (e.g., protamine sulfate) .
- Key Considerations : Report negative results transparently to avoid publication bias. Use platforms like ClinicalTrials.gov to share preclinical findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
